molecular formula C15H13ClN4OS B2731055 5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1448136-66-0

5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2731055
CAS No.: 1448136-66-0
M. Wt: 332.81
InChI Key: QRFPVMMRBBFOOH-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a novel synthetic compound designed for research applications in medicinal chemistry and chemical biology. While specific data on this molecule is emerging, its core structure integrates key pharmacophores known for significant biological activity. The molecule features a 5-chlorothiophene-2-carboxamide scaffold linked to a pyridine-substituted pyrazole moiety via an ethyl spacer. This class of compounds is of high interest in early-stage drug discovery, particularly in oncology. Compounds with analogous pyrazole-carboxamide structures have demonstrated potent inhibitory effects on cancer-associated enzymes, such as carbonic anhydrase isoforms (CA IX and XII), which are overexpressed in various solid tumors and are promising anticancer targets . Furthermore, structurally related pyrazole carboxamides have been investigated for their antifungal properties, with mechanisms of action that can involve disruption of mitochondrial function, affecting the respiratory chain complexes II and IV . The presence of the pyridinyl group in the pyrazole core may enhance the molecule's potential to engage in hydrogen bonding and coordinate with biological targets, making it a valuable chemical tool for probing enzyme function and cellular pathways. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the scientific literature for the most current findings on this chemical series.

Properties

IUPAC Name

5-chloro-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4OS/c16-14-5-4-13(22-14)15(21)18-8-10-20-9-6-12(19-20)11-3-1-2-7-17-11/h1-7,9H,8,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFPVMMRBBFOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Pyrazolyl-Pyridine Intermediate: This step involves the reaction of pyridine-2-carbaldehyde with hydrazine hydrate to form the pyrazole ring. The reaction is typically carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions.

    Synthesis of the Thiophene Derivative: The thiophene ring is synthesized by reacting 2-chlorothiophene with a suitable amine, such as ethylenediamine, under basic conditions.

    Coupling Reaction: The final step involves coupling the pyrazolyl-pyridine intermediate with the thiophene derivative in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted thiophene derivatives.

Scientific Research Applications

Biological Activities

  • Anticancer Activity :
    • Compounds containing thiophene and pyrazole moieties have shown promising anticancer properties. For instance, derivatives of thienopyridines have been reported to exhibit antiproliferative activity against various cancer cell lines, including breast and lung cancer cells .
    • The structural similarity of 5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide to known anticancer agents suggests potential efficacy in cancer treatment.
  • Antimicrobial Properties :
    • The compound's structure may confer antimicrobial activity, as many thienopyridine derivatives have been documented to possess antibacterial and antifungal properties . Research indicates that the incorporation of a pyridine ring enhances the antimicrobial effectiveness of such compounds.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound could act as an anti-inflammatory agent. The presence of the pyrazole group is often associated with anti-inflammatory activity, making it a candidate for further investigation in inflammatory disease models .
  • Neurological Applications :
    • Some derivatives of similar compounds have been explored for their effects on neurological conditions, acting as potential ligands for receptors involved in epilepsy treatment . This opens avenues for research into the neuroprotective effects of 5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide.

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer properties of thienopyridine derivatives, including those related to 5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide). The results indicated significant cytotoxic effects against multiple cancer cell lines, suggesting that modifications to the thiophene structure could enhance potency .

Case Study 2: Anti-inflammatory Potential

In a recent investigation, compounds similar to 5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide were screened for anti-inflammatory activity using in vitro assays. The findings revealed that these compounds inhibited pro-inflammatory cytokine production, indicating their potential as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Variations

The following compounds share core structural elements with the target molecule but differ in substituents or functional groups, leading to variations in physicochemical properties and biological activity:

Table 1: Structural Comparison
Compound Name / ID Key Structural Differences Functional Activity (if reported) Reference
5-Chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide Reference compound: Thiophene-carboxamide linked to pyridinyl-pyrazole via ethyl chain. Not explicitly reported; inferred kinase/receptor modulation .
3-(5-Chloro-2-thienyl)-N′-[(E)-1-(2-furyl)ethylidene]-1H-pyrazole-5-carbohydrazide () Replaces ethyl-carboxamide with carbohydrazide; adds furan substituent. Unreported; carbohydrazide may alter solubility or metal-binding capacity.
Segartoxaban (5-Chloro-N-{(2S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamido]-3-(4-methylpiperazin-1-yl)-3-oxopropyl}thiophene-2-carboxamide) () Incorporates sulfonamide, piperazine, and oxopyrrolidine groups; stereospecific (2S) configuration. Blood coagulation factor Xa and thrombin inhibitor .
5-Chloro-N-[(3R)-1-(2-{[2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl]amino}-2-oxoethyl)pyrrolidin-3-yl]thiophene-2-carboxamide (, Entry 472) Pyrrolidinyl-ethyl linker with fluorophenyl-oxopyridine substituent. Unreported; fluorine may enhance metabolic stability.
Key Observations :
  • Pyridinyl-Pyrazole vs.
  • Segartoxaban () : The sulfonamide and piperazine groups expand its molecular weight (~650 g/mol vs. ~375 g/mol for the target compound) and likely improve water solubility, critical for its anticoagulant activity .
  • Fluorophenyl-Pyrrolidine Derivative () : The fluorine atom and oxopyridine moiety may confer resistance to oxidative metabolism, extending half-life in vivo .

Biological Activity

5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into its key components:

  • Chlorine atom at the 5-position of the thiophene ring.
  • Pyridin-2-yl and pyrazol-1-yl groups that contribute to its pharmacological properties.
  • Carboxamide functional group which is essential for biological activity.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Anti-inflammatory effects : Many pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.
  • Anticancer properties : Certain thiophene derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Biological Activity Overview

The biological activities of 5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide can be summarized as follows:

Activity Type Mechanism Reference
Anti-inflammatoryCOX inhibition
AnticancerInduction of apoptosis
AntimicrobialDisruption of bacterial cell wall synthesis

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study conducted on a series of pyrazole derivatives demonstrated significant anti-inflammatory effects through COX inhibition. The compound exhibited a selectivity index indicating its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Anticancer Potential : In vitro studies revealed that related compounds induced apoptosis in cancer cell lines. The presence of the thiophene ring was noted to enhance cytotoxicity, suggesting that similar mechanisms may apply to 5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide .
  • Antimicrobial Activity : Research has indicated that compounds with thiophene moieties possess antimicrobial properties. The mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide?

  • The synthesis typically involves multi-step reactions, including coupling of pyrazole and thiophene derivatives. For example, pyrazole intermediates can be synthesized via hydrazine hydrate and diketone reactions under acidic conditions , while thiophene-2-carboxamide derivatives are formed using coupling agents like EDCl/HOBt in ethanol or DMF . Triethylamine is often used as a catalyst to facilitate amide bond formation . Reaction optimization (e.g., temperature: 60–80°C, time: 12–24 hours) is critical for improving yields (reported 33–70% in similar compounds) .

Q. How is the molecular structure of this compound characterized?

  • Structural confirmation relies on spectroscopic techniques:

  • 1H NMR : Key peaks include aromatic protons (δ 6.7–8.9 ppm for pyridyl and thiophene groups) and ethylenic protons (δ 3.7–4.2 ppm for the ethyl linker) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+ ≈ 370–400 m/z) and fragmentation patterns are analyzed .
  • X-ray crystallography (if available): Provides bond lengths (e.g., C–N: ~1.33 Å) and dihedral angles, confirming spatial arrangements .

Q. What in vitro assays are used to evaluate its biological activity?

  • Standard assays include:

  • Enzyme inhibition : IC50 determination against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .
  • Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., IC50 values in µM range) .
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with receptors .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action?

  • Molecular docking : Computational modeling (e.g., AutoDock Vina) predicts binding poses with targets like kinases or GPCRs, guided by crystallographic data of homologous proteins .
  • Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler™) identifies off-target effects .
  • CRISPR/Cas9 knockout models : Validate target dependency in cellular assays .

Q. How to address low synthetic yields in scale-up reactions?

  • Optimization strategies :

  • Solvent selection : Replace ethanol with DMF or THF to enhance solubility of intermediates .
  • Catalyst screening : Test alternatives to EDCl/HOBt, such as HATU or DCC .
  • Purification : Use flash chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) to improve purity (>95%) .
    • Case study : A similar carboxamide compound achieved 70% yield after replacing triethylamine with DMAP .

Q. How to resolve contradictions in reported bioactivity data?

  • Experimental variables : Compare assay conditions (e.g., cell line origin, serum concentration). For example, IC50 discrepancies in kinase assays may arise from ATP concentrations (1 mM vs. 10 µM) .
  • Orthogonal validation : Confirm activity using alternate methods (e.g., SPR vs. enzymatic assays) .
  • Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify consensus trends .

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